molecular formula C22H27N3O5S B2674490 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide CAS No. 922093-49-0

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2674490
CAS No.: 922093-49-0
M. Wt: 445.53
InChI Key: XHXBUSHPRMJVGK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core substituted with methyl groups at positions 3, 3, and 5, a sulfamoyl group at position 8, and a propionamide moiety attached to a 3-methylphenyl ring. The sulfamoyl group enhances hydrogen-bonding capacity, while the propionamide side chain may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-6-20(26)23-15-8-10-19(14(2)11-15)31(28,29)24-16-7-9-17-18(12-16)30-13-22(3,4)21(27)25(17)5/h7-12,24H,6,13H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXBUSHPRMJVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H25N3O5S
  • Molecular Weight : 431.51 g/mol
  • CAS Number : 921903-66-4

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The sulfamoyl group is known for its role in antimicrobial activity by inhibiting bacterial folate synthesis pathways. The oxazepin moiety may contribute to the modulation of neurotransmitter systems and anti-inflammatory responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition Zones : Compounds with similar structures have shown inhibition zones ranging from 9 mm to 18 mm against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For example:

  • IC50 Values : Some derivatives have shown IC50 values in the nanomolar range when tested against cancer cell lines like KARPAS-299 .

Case Studies

  • Anticancer Activity : A study evaluated the effects of structurally related compounds on cancer cell lines. The results indicated that modifications in the oxazepin structure led to enhanced anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound. It was found that the introduction of specific functional groups significantly increased antibacterial efficacy against resistant strains .

Research Findings Summary Table

Study FocusKey FindingsReference
Antimicrobial ActivityInhibition zones of 9–18 mm against B. subtilis and S. aureus
CytotoxicityIC50 values in the nanomolar range in KARPAS-299 cells
Structural ModificationsEnhanced activity through specific modifications of oxazepin

Scientific Research Applications

Pharmaceutical Applications

1.1. BACE1 Inhibition

One of the prominent applications of this compound is its role as a BACE1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1) inhibitor. BACE1 is implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Inhibiting BACE1 can potentially slow down or prevent the progression of neurodegenerative diseases such as Alzheimer’s and other cognitive impairments .

Case Study: Alzheimer’s Disease Treatment
A study highlighted that compounds similar to N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide show promise in treating Alzheimer's disease by reducing amyloid-beta levels in animal models. This suggests that further development could lead to new therapeutic options for patients suffering from this condition.

2.1. Antidepressant Properties

Research indicates that oxazepine derivatives exhibit antidepressant activity. The structural characteristics of this compound may contribute to similar effects. The compound's ability to modulate neurotransmitter levels could be explored for developing new antidepressants .

Case Study: Behavioral Studies
In behavioral studies involving rodents treated with oxazepine derivatives, significant reductions in depressive-like behaviors were observed. These findings support the potential for this compound to be developed into a therapeutic agent for mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules, focusing on synthesis, physicochemical properties, and functional group contributions.

Table 1: Structural and Functional Group Comparison

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzo[b][1,4]oxazepine Sulfamoyl, Propionamide, Methyl ~500 (estimated)
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b) Pyrimidine-Benzyl Propionamide, Methoxypyrimidine, Cyclohexyl 487.27
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides 1,3,4-Oxadiazole-Thiazole Sulfanyl, Propanamide, Thiazole ~400–450 (varies)

Key Observations:

Core Structure Influence: The benzo[b][1,4]oxazepine core in the target compound offers greater conformational rigidity compared to pyrimidine (8b) or oxadiazole-thiazole hybrids . This rigidity may enhance binding specificity in biological targets, such as enzymes or receptors.

Functional Group Contributions :

  • Sulfamoyl vs. Sulfanyl : The sulfamoyl group (-SO₂NH₂) in the target compound provides stronger hydrogen-bonding capacity compared to the sulfanyl (-S-) group in oxadiazole derivatives . This could enhance target affinity but reduce membrane permeability.
  • Propionamide Side Chain : Both the target compound and 8b feature propionamide moieties, which are associated with moderate lipophilicity (logP ~2–3). However, the additional methyl groups in the target compound may increase steric hindrance, affecting metabolic stability .

Synthetic Complexity :

  • Compound 8b was synthesized via Suzuki-Miyaura cross-coupling with 82% yield, demonstrating efficiency in introducing aryl groups . The target compound’s synthesis would likely require similar coupling steps for sulfamoyl installation, though yields may vary due to steric challenges.
  • Oxadiazole-thiazole derivatives (e.g., ) employ multistep reactions (hydrazine reflux, CS₂/KOH cyclization), highlighting the trade-off between functional group diversity and synthetic complexity.

Table 2: Pharmacokinetic and ADMET Predictions

Property Target Compound (Predicted) Compound 8b Oxadiazole-Thiazole Derivatives
LogP (Lipophilicity) 2.8–3.2 3.1 2.5–3.0
Solubility (mg/mL) 0.05–0.1 0.12 0.2–0.5
Metabolic Stability Moderate High Low-Moderate
CYP450 Inhibition Risk Low Moderate High

Discussion of Data:

  • The target compound’s predicted lower solubility compared to 8b and oxadiazole derivatives aligns with its bulkier structure and sulfamoyl group, which may limit aqueous dissolution .
  • Metabolic stability is expected to be moderate due to methyl groups shielding hydrolysis-prone sites (e.g., amide bonds), whereas oxadiazole-thiazole derivatives show higher susceptibility to oxidative metabolism .

Research Implications and Gaps

  • Future work should prioritize scalable routes for sulfamoyl-functionalized benzooxazepines.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound?

Synthesis typically involves multi-step reactions, such as sulfonamide coupling between the benzooxazepine core and substituted phenylpropionamide precursors. Key steps include:

  • Sulfamoylation : Use trichloroisocyanuric acid (TCICA) as a sulfonating agent under anhydrous conditions in acetonitrile, followed by purification via flash chromatography .
  • Amide coupling : Employ pivaloyl chloride or carbodiimide-based reagents to activate carboxylic acid intermediates, ensuring stoichiometric control to minimize byproducts .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) achieves >95% purity. Confirm purity via LC-MS and 1^1H/13^{13}C NMR .

Q. How should researchers characterize its structural and physicochemical properties?

  • Structural elucidation : Combine 1^1H NMR (for sulfonamide NH and aromatic protons), 13^{13}C NMR (carbonyl and quaternary carbons), and HRMS for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities .
  • Physicochemical profiling : Determine logP (via shake-flask method), solubility (in PBS and DMSO), and pKa (using potentiometric titration). Thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) to screen for activity against kinases or proteases linked to the benzooxazepine scaffold. Include positive controls (e.g., known inhibitors) and validate with IC50_{50} calculations .
  • Cellular assays : Test cytotoxicity in HEK-293 or HeLa cells via MTT assays. For target engagement, employ Western blotting to monitor downstream signaling proteins .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action and target selectivity?

  • Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to putative targets. Co-crystallization with target proteins (e.g., kinases) reveals binding modes .
  • Selectivity profiling : Use kinome-wide screening panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Cross-validate with CRISPR-engineered knockout cell lines to confirm phenotype-target linkage .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Docking and MD simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites. Run molecular dynamics (MD) simulations (>100 ns) to assess conformational stability .
  • QSAR modeling : Curate datasets of analogs with IC50_{50} values. Apply machine learning (e.g., random forest) to predict critical substituents affecting potency .

Q. How should researchers address stability and degradation under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and acidic/alkaline conditions. Monitor degradation products via LC-MS/MS and identify major pathways (e.g., hydrolysis of the sulfonamide bond) .
  • Solution stability : Assess in PBS and cell culture media over 24–72 hours. Stabilize with antioxidants (e.g., ascorbic acid) if oxidation is observed .

Q. What methodologies evaluate environmental fate and ecotoxicological risks?

  • Environmental persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems. Measure half-life via LC-MS and identify metabolites .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna or zebrafish embryos. Chronic effects are evaluated via algal growth inhibition tests (OECD 201) .

Q. How to resolve contradictions in experimental data across studies?

  • Meta-analysis : Systematically review datasets using PRISMA guidelines. Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify variables (e.g., assay conditions, cell lines) causing discrepancies .
  • Method triangulation : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

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